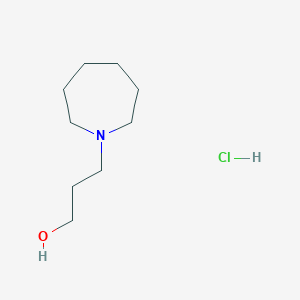

3-(Azepan-1-yl)propan-1-ol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(azepan-1-yl)propan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO.ClH/c11-9-5-8-10-6-3-1-2-4-7-10;/h11H,1-9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAQZVOIFPNWXGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CCCO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of Azepane Heterocycles in Organic Synthesis and Molecular Design

Azepane, a saturated seven-membered nitrogen-containing heterocycle, is a significant structural motif in a multitude of natural products and biologically active molecules. This prevalence has spurred considerable interest in azepane derivatives for the discovery of new therapeutic agents. The conformational flexibility of the seven-membered ring is a critical determinant of its biological activity, making the synthesis of specifically substituted azepanes a key aspect of drug design.

The synthesis of the azepane ring itself presents a challenge to organic chemists due to less favorable ring-closure kinetics compared to five- or six-membered rings. However, a variety of synthetic strategies have been developed to overcome this, including ring-expansion reactions, ring-closing metathesis, and multi-step sequences. researchgate.net Advanced methods, such as transition-metal-catalyzed reactions, have further expanded the toolkit for constructing these valuable scaffolds. The azepane motif is found in over 20 FDA-approved drugs, highlighting its importance in medicinal chemistry.

The Role of Substituted Propanol Moieties in Advanced Chemical Structures

The 3-aminopropan-1-ol unit, which forms the backbone of the non-azepane portion of the molecule, is a common structural feature in pharmacologically active compounds. This amino alcohol moiety contains both a hydrogen-bond donor (the hydroxyl group) and a hydrogen-bond acceptor (the nitrogen atom), allowing for specific interactions with biological targets like enzymes and receptors.

The propanol (B110389) linker provides spatial separation and appropriate orientation for the functional groups, which can be crucial for binding affinity and selectivity. For instance, the related propanolamine (B44665) structure is a key pharmacophore in beta-blockers, such as propranolol. acs.org The hydroxyl group and the amine are essential for the therapeutic effect of these drugs. In 3-(Azepan-1-yl)propan-1-ol, the tertiary amine of the azepane ring and the primary alcohol of the propanol chain make the compound a bifunctional molecule, capable of undergoing a variety of chemical transformations at either end.

Rationale for Investigating 3 Azepan 1 Yl Propan 1 Ol Hydrochloride As a Model Compound for Synthetic and Mechanistic Studies

Strategies for the Construction of the Azepane Ring System

The formation of the seven-membered azepane ring is a significant challenge in synthetic organic chemistry. Key strategies involve either the cyclization of a linear precursor or the expansion of a pre-existing, smaller ring.

Ring-closing reactions are a direct and widely employed approach for synthesizing azepane derivatives. These methods involve the intramolecular formation of a carbon-nitrogen or carbon-carbon bond from a flexible linear substrate to construct the seven-membered ring.

Intramolecular reductive amination (IRA) is a powerful and straightforward method for synthesizing cyclic amines, including azepanes. nih.govresearchgate.net This reaction typically involves an acyclic precursor containing both an amine and a carbonyl group (or a group that can be converted into one, such as an azide (B81097) or nitro group), which cyclizes to form a cyclic imine or enamine intermediate that is subsequently reduced in situ.

The process is highly valuable for creating complex molecular architectures. For instance, an Iridium-catalyzed asymmetric reductive amination (ARA) has been successfully developed to produce enantioenriched dibenz[c,e]azepines, which possess both central and axial chirality, with excellent enantiocontrol (up to 97% ee). rsc.orgrsc.org This highlights the methodology's capacity for high stereocontrol. Another application is in the synthesis of pentahydroxyazepane iminosugars, where the final ring-closing step is achieved via reductive amination. nih.gov

The choice of reducing agent is critical for the success of the reaction. While catalytic hydrogenation over a supported metal catalyst is often ideal, reagents based on borane-amine complexes are favored alternatives. acsgcipr.org Stable and easy-to-handle reagents like 2-picoline borane (B79455) and 5-ethyl-2-methylpyridine (B142974) borane have proven effective, allowing reactions to proceed smoothly in protic solvents that facilitate the necessary iminium ion formation. acsgcipr.org

| Precursor Type | Catalyst/Reagent | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Bridged Biaryl Amino-Ketone | Iridium Complex | Chiral Dibenz[c,e]azepine | High Enantioselectivity (up to 97% ee) | rsc.orgrsc.org |

| Acyclic Amino-Aldehyde (from allylic alcohol) | Catalytic Hydrogenation (e.g., Pd/C) | Pentahydroxyazepane Iminosugar | Stereoselective synthesis of complex iminosugars | nih.gov |

| Generic Amino-Carbonyl | 2-Picoline Borane | Substituted Azepane | Reproducible and scalable alternative to metal catalysis | acsgcipr.org |

The silyl-aza-Prins cyclization has emerged as a potent methodology for the synthesis of seven-membered nitrogen heterocycles. acs.orgnih.govresearchgate.net This reaction involves the condensation of an amine, such as an allylsilyl amine, with an aldehyde to form an iminium ion. This intermediate then undergoes a 7-endo cyclization, creating a stabilized carbocation beta to the silicon atom, which is subsequently eliminated to furnish the azepane derivative. acs.org

A key advantage of this method is its potential for high diastereoselectivity, often producing trans-azepanes in high yields. acs.orgnih.govresearchgate.net The outcome of the reaction can be highly dependent on the Lewis acid catalyst employed. For example, while Indium(III) chloride (InCl₃) selectively promotes the formation of azepanes, other catalysts like Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) may lead to different products, such as tetrahydropyran (B127337) derivatives. acs.orgnih.govresearchgate.net More recently, sustainable iron(III) salts have been used to mediate the reaction under mild conditions, combining the aza-Prins cyclization with a Peterson-type elimination to form unsaturated azacycles (tetrahydroazepines). acs.orgnih.gov

| Amine Substrate | Aldehyde | Catalyst | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| Allylsilyl Amine | Various (Aryl and Vinyl) | InCl₃ | trans-2,7-Disubstituted Azepane | High yield and good diastereoselectivity for azepane formation | acs.orgnih.govresearchgate.net |

| Allylsilyl Amine | Various | TMSOTf | Tetrahydropyran derivative | Catalyst choice dictates reaction outcome, favoring O-cyclization | acs.orgresearchgate.net |

| 1-Amino-3-triphenylsilyl-4-pentene | Various | FeCl₃ | Tetrahydroazepine | Sustainable iron catalyst enables synthesis of unsaturated azacycles | acs.orgnih.gov |

Radical cyclizations offer a powerful alternative for constructing cyclic systems. Tandem radical cyclizations, in particular, have been used to create complex, linearly fused tricyclopentanoid frameworks that can incorporate nitrogen heterocycles. chempedia.info This strategy involves the generation of a radical which then undergoes successive cyclizations to rapidly build molecular complexity.

Tandem reactions involving cycloadditions are also effective for synthesizing azepine-related structures. A Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes with primary and secondary amines has been developed to selectively prepare trifluoromethyl-substituted azepine-2-carboxylates. mdpi.comresearchgate.net This process involves an intermolecular amine addition followed by an intramolecular cyclization. Furthermore, multicomponent [5 + 2] cycloaddition reactions have been utilized to form biologically active 1,4-diazepine compounds, which share the seven-membered ring core. nih.gov

| Methodology | Reactants | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Tandem Radical Cyclization | Alkenyl Iodide | Tri-n-butyltin hydride | Polycyclic systems | chempedia.info |

| Tandem Amination/Cyclization | Fluorinated Allenyne + Amine | Cu(I) complex | Functionalized Azepine | mdpi.comresearchgate.net |

| Multicomponent [5 + 2] Cycloaddition | Pyridine + 1-Sulfonyl-1,2,3-triazole | Rhodium | 1,4-Diazepine | nih.gov |

A versatile, multi-step approach for synthesizing functionalized azepanes involves the oxidative cleavage of a carbon-carbon double bond within a pre-existing ring, followed by a subsequent ring-closing reaction. researchgate.net This strategy typically starts with a substituted cycloalkene. The olefin bond is cleaved using methods such as ozonolysis or a two-step sequence of osmium-catalyzed dihydroxylation and sodium periodate (B1199274) (NaIO₄) oxidation. This cleavage yields a linear diformyl intermediate. researchgate.net

The resulting dialdehyde (B1249045) is then subjected to a double reductive amination with a primary amine, which closes the ring to form the desired azepane framework. This protocol allows for the stereocontrolled synthesis of various azaheterocyclic derivatives, including azepane β-amino esters. researchgate.net

| Starting Material | Oxidative Cleavage Method | Ring-Closing Reaction | Product | Reference |

|---|---|---|---|---|

| Substituted Cycloheptene | Ozonolysis | Double Reductive Amination | Azepane β-amino ester | researchgate.net |

| Unsaturated Cyclic β-amino acid | Os-catalyzed dihydroxylation / NaIO₄ oxidation | Double Reductive Amination | Conformationally restricted β-amino acid with azepane core | researchgate.net |

| Dihydronaphthalene | Oxidative Ring Olefin Bond Cleavage | Double Reductive Amination | Benzazepine | researchgate.net |

Ring-expansion reactions provide an alternative and powerful route to azepanes, starting from more readily available five- or six-membered heterocyclic precursors. nih.gov This strategy can offer excellent control over regioselectivity and stereoselectivity. rsc.org Classical methods such as the Beckmann and Schmidt rearrangements have long been used for this purpose. nih.gov

More contemporary approaches have significantly broadened the scope of ring-expansion reactions. A notable example is a photochemical strategy that converts nitroarenes into 3H-azepines through a dearomative ring expansion, which can then be hydrogenated to yield polysubstituted azepanes in just two steps. researchgate.net Cascade reactions have also been developed, where a linear starting material, such as an olefinic aziridine, first undergoes cyclization to a strained intermediate which then rearranges in situ to the expanded azepane ring. rsc.org Another innovative method involves an intramolecular Ullmann-type annulation/rearrangement cascade, which transforms 5-arylpyrrolidine-2-carboxylates into highly functionalized 1H-benzo[b]azepines. acs.org

| Starting Ring System | Methodology | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Piperidine (B6355638) | Not specified | Not specified | Diastereomerically pure Azepane | rsc.org |

| Nitroarene (Benzene ring) | Photochemical N-insertion / Hydrogenolysis | Purple light (390 nm), P(Oi-Pr)₃ / H₂, PtO₂ | Polysubstituted Azepane | researchgate.net |

| Pyrrolidine | Ullmann-type Annulation/Rearrangement Cascade | Cu(I) promotion, microwave activation | 1H-Benzo[b]azepine | acs.org |

| Linear Olefinic Aziridine | Cascade Cyclization/Ring Expansion | N-Bromosuccinimide (NBS) | Substituted Azepane | rsc.org |

Multistep Synthetic Sequences for Azepane Scaffolds

The construction of azepane scaffolds often relies on multistep synthetic sequences that allow for the introduction of various functional groups and the control of stereochemistry. researchgate.net These sequences can be broadly categorized into sequential functionalization and cyclization pathways, as well as stereoselective and asymmetric approaches.

Sequential functionalization and cyclization pathways involve the stepwise modification of a precursor molecule followed by a ring-closing reaction to form the azepane ring. researchgate.netnih.gov An example of such a sequence is the enantioselective synthesis of [b]-annulated azepanes. This synthesis commences with a Tsuji-Trost reaction, where β-oxoesters are asymmetrically allylated to produce alkenes with high enantiomeric excess (>97% ee). This is followed by an olefin cross-metathesis reaction between the alkenes and acrylonitrile (B1666552) to yield unsaturated oxonitriles. The final step is a catalytic hydrogenation using palladium on carbon (Pd/C) at elevated pressure and temperature, which leads to a reductive cyclization, affording the desired [b]-annulated azepanes in moderate to good yields. uol.de

Another approach involves the synthesis of fused azepanes through a series of reactions including oxime formation, tosylation, and Beckmann rearrangement of a cyclic ketone precursor. This sequence can lead to a mixture of regioisomeric lactams, which can then be further modified. For instance, hydrogenation of these lactams under specific conditions (e.g., 25 bar H₂, Pd/C, AcOH, 100 °C) can produce trans-fused lactams. Subsequent N-benzylation and reduction with lithium aluminum hydride (LiAlH₄) can yield the corresponding diamine. nih.gov

The following table summarizes a typical sequential functionalization and cyclization pathway for a fused azepane:

| Step | Reaction | Reagents/Conditions | Outcome |

| 1 | Oxime formation | Hydroxylamine hydrochloride | Conversion of ketone to oxime |

| 2 | Tosylation | Tosyl chloride, pyridine | Formation of oxime tosylate |

| 3 | Beckmann rearrangement | Heat | Ring expansion to lactam |

| 4 | Hydrogenation | H₂, Pd/C, acid | Reduction of lactam and/or other functional groups |

| 5 | N-Alkylation | Benzyl bromide, base | Protection or functionalization of the nitrogen atom |

| 6 | Reduction | LiAlH₄ | Reduction of the lactam to an amine |

Controlling the stereochemistry of the azepane ring is crucial for its application in medicinal chemistry. Several stereoselective and asymmetric approaches have been developed to achieve this.

One notable method is the asymmetric synthesis of 4,5,6- and 3,4,5,6-substituted azepanes through a highly diastereoselective and enantioselective (-)-sparteine-mediated asymmetric lithiation-conjugate addition of N-Boc-N-(p-methoxyphenyl)-2,3-substituted allylamines to a β-aryl α,β-unsaturated ester. This is followed by hydrolysis, cyclization, and reduction to yield the desired azepane. Access to the enantiomeric adduct can be achieved through an invertive lithiation-stannylation-lithiation sequence. nih.gov

For the synthesis of polyhydroxylated azepanes, which are of interest as iminosugars, several stereoselective strategies have been reported. These include:

Regioselective ring opening of carbohydrate-derived bis-epoxides by ammonia (B1221849) or primary amines. acs.orgnih.gov

Tandem Staudinger-aza Wittig-mediated ring expansion from 6-azido sugars. acs.orgnih.gov

Double reductive amination (DRA) of sugar-derived dialdehydes. acs.orgnih.gov

Ring-closing metathesis (RCM) of diene precursors. acs.orgnih.gov

A more recent and highly stereoselective method is the osmium-catalyzed tethered aminohydroxylation (TA) . This approach has been successfully applied to the synthesis of pentahydroxyazepane iminosugars. The key step is the osmium-catalyzed aminohydroxylation of an allylic alcohol derived from a carbohydrate precursor, such as D-mannose. This reaction forms the new C-N bond with complete regio- and stereocontrol. Subsequent intramolecular reductive amination affords the desired heavily hydroxylated azepane. This represents the first application of this methodology to the synthesis of iminosugars. acs.orgnih.gov

The following table outlines some of the key stereoselective approaches to azepane synthesis:

| Methodology | Key Transformation | Stereochemical Control |

| (-)-Sparteine-mediated lithiation | Conjugate addition | Chiral ligand (-)-sparteine |

| Ring opening of bis-epoxides | Nucleophilic attack | Inherent stereochemistry of the carbohydrate precursor |

| Staudinger-aza Wittig ring expansion | Intramolecular cyclization | Inherent stereochemistry of the 6-azido sugar |

| Osmium-catalyzed tethered aminohydroxylation | Aminohydroxylation | Tethering strategy and chiral catalyst |

Synthetic Routes to the Propanol Side Chain

The propanol side chain is a common feature in many biologically active molecules and can be synthesized through various methods. One effective approach is the ethylenation of aldehyde precursors.

A methodology has been developed for the synthesis of 3-propanal derivatives from aldehydes, which can then be readily reduced to the corresponding 3-propanol derivatives. nih.govbirmingham.ac.uk This five-step process generally provides the target compounds in yields ranging from 11-67%. nih.govresearchgate.net

The synthetic sequence begins with a Knoevenagel condensation of an aldehyde with Meldrum's acid. nih.govbirmingham.ac.uk The resulting product is then reduced with sodium borohydride (B1222165), followed by hydrolysis and decarboxylation to generate the corresponding 3-propanoic acid derivative. nih.govbirmingham.ac.uknih.gov This carboxylic acid is subsequently reduced to the 3-propanol derivative. nih.govbirmingham.ac.uk For the synthesis of 3-propanal, the alcohol can be oxidized. nih.govbirmingham.ac.uk

A crucial step in this sequence is the reduction of the 3-propanoic acid derivative to the primary alcohol. This is typically achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in a solvent like tetrahydrofuran (B95107) (THF). This reduction step generally proceeds in high yields, ranging from 83% to 99%. researchgate.netnih.gov

The general route for the synthesis of 3-propanol derivatives via ethylenation of aldehydes is summarized in the table below:

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Knoevenagel Condensation | Aldehyde, Meldrum's acid | Knoevenagel adduct |

| 2 | Reduction | Sodium borohydride | Saturated Meldrum's acid derivative |

| 3 | Hydrolysis and Decarboxylation | Water, heat | 3-Propanoic acid derivative |

| 4 | Reduction | Lithium aluminum hydride (LiAlH₄) | 3-Propanol derivative |

This methodology provides a versatile route to a diverse range of 3-propanol derivatives by varying the starting aldehyde. nih.gov

Ring Opening Reactions of Epoxides with Amines

The synthesis of amino alcohols, a key structural feature of 3-(Azepan-1-yl)propan-1-ol, can be effectively achieved through the ring-opening of epoxides with amines. This reaction is a fundamental and widely utilized method in organic synthesis due to the high reactivity of the strained three-membered epoxide ring. rsc.orgencyclopedia.pub The mechanism of the reaction is typically a nucleophilic substitution (SN2) pathway, where the amine acts as the nucleophile.

In the context of synthesizing azepane-propanol architectures, azepane (hexamethyleneimine) attacks an appropriate epoxide. For instance, the reaction of azepane with propylene (B89431) oxide would lead to the formation of a 1-(azepan-1-yl)propan-2-ol derivative, while reaction with 3-chloropropyloxirane could yield a precursor to the target molecule. The regioselectivity of the attack depends on the reaction conditions.

With Strong Nucleophiles (like amines) : The nucleophilic attack generally occurs at the less sterically hindered carbon of the epoxide ring. youtube.comyoutube.com This is a classic SN2 reaction where steric hindrance plays a dominant role in transition state stability. youtube.com

Acid-Catalyzed Opening : In the presence of an acid catalyst, the epoxide oxygen is first protonated, activating the ring. The nucleophile (which could be a weaker amine or another species) then attacks the more substituted carbon, as the transition state has significant carbocation-like character. youtube.comyoutube.com

For the synthesis of 3-(Azepan-1-yl)propan-1-ol, a suitable starting epoxide would be one that provides the three-carbon chain with a terminal alcohol. The reaction involves the nucleophilic attack of the secondary amine of the azepane ring on one of the electrophilic carbons of the epoxide, leading to the cleavage of a C-O bond and the formation of a new C-N bond. Subsequent workup protonates the resulting alkoxide to yield the final amino alcohol. This method is stereospecific, with the nucleophile attacking from the back side relative to the epoxide oxygen, resulting in an inversion of stereochemistry if the attacked carbon is a stereocenter. youtube.com

| Reactants | Conditions | Product Type | Mechanism | Key Feature |

| Azepane + Asymmetric Epoxide | Basic or Neutral | Amino alcohol | SN2 | Attack at the less substituted carbon youtube.comyoutube.com |

| Azepane + Asymmetric Epoxide | Acidic | Amino alcohol | SN1-like | Attack at the more substituted carbon youtube.comyoutube.com |

Functionalization of Alcohol and Amine Moieties (e.g., Alkylation, Esterification)

The alcohol and tertiary amine groups within the 3-(Azepan-1-yl)propan-1-ol structure offer sites for further chemical modification, allowing for the generation of diverse derivatives.

Esterification: The primary alcohol moiety can be readily converted into an ester through reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides). Esterification can be catalyzed by acids or, for more specialized applications, by enzymes like lipases. medcraveonline.com For example, reacting 3-(azepan-1-yl)propan-1-ol with acetic anhydride (B1165640) would yield 3-(azepan-1-yl)propyl acetate. Such reactions are valuable for creating prodrugs or modifying the physicochemical properties of the parent compound. medcraveonline.com

Alkylation: While the azepane nitrogen in the target compound is a tertiary amine and cannot be further alkylated directly, precursor molecules with secondary amine functionalities could be N-alkylated. More relevant to the final structure is the O-alkylation of the hydroxyl group to form an ether. This can be achieved under basic conditions (e.g., using sodium hydride to form an alkoxide) followed by reaction with an alkyl halide. The tertiary amine can also be converted into a quaternary ammonium (B1175870) salt by reaction with an alkylating agent, which can alter its biological properties and solubility.

| Functional Group | Reaction | Reagents | Product |

| Alcohol (-OH) | Esterification | Carboxylic Acid/Anhydride, Acid Catalyst | Ester (-O-C=O)-R) |

| Alcohol (-OH) | O-Alkylation | Base (e.g., NaH), Alkyl Halide (R-X) | Ether (-O-R) |

| Tertiary Amine (-N<) | Quaternization | Alkyl Halide (R-X) | Quaternary Ammonium Salt (-N+R<) |

Convergent and Divergent Synthetic Approaches to the Compound

The synthesis of this compound and its analogs can be approached through various strategic pathways, including convergent and divergent methods that leverage well-established chemical transformations.

Mannich Reaction Based Syntheses

The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen atom, an aldehyde (typically formaldehyde), and a primary or secondary amine. oarjbp.comnih.gov This reaction forms a C-C bond and results in a β-amino carbonyl compound, known as a Mannich base. oarjbp.comnih.gov

For the synthesis of an azepane-propanol precursor, azepane can be used as the secondary amine component. The reaction with formaldehyde (B43269) and a suitable ketone, such as acetone, would yield a β-amino ketone, specifically 4-(azepan-1-yl)butan-2-one. This Mannich base can then be subjected to reduction of the ketone functionality to afford the corresponding secondary alcohol, 4-(azepan-1-yl)butan-2-ol, a related azepane-alkanol architecture. The versatility of the Mannich reaction allows for the synthesis of a wide array of derivatives by varying the ketone and aldehyde components. nih.gov

Catalyst-Mediated Coupling and Cyclization Reactions (e.g., Copper, Palladium, Gold Catalysis)

Transition metal catalysis provides powerful and efficient methods for constructing the azepane ring and related heterocyclic systems.

Copper Catalysis: Copper-catalyzed reactions have been developed for the synthesis of various azepane derivatives. One notable method is a formal [5+2] aza-annulation of N-fluorosulfonamides with 1,3-dienes or 1,3-enynes, which produces structurally diverse alkene- or alkyne-containing azepanes. researchgate.net Another approach involves the Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes with primary and secondary amines, yielding trifluoromethyl-substituted azepines. nih.govmdpi.com These methods demonstrate copper's utility in forming the seven-membered ring through C-N bond formation. nih.gov

Palladium Catalysis: Palladium catalysts are widely used for C-N bond formation and cyclization reactions. A double palladium-catalyzed amination-cyclization has been reported for the synthesis of 5H-pyridobenzazepine and 5H-dipyridoazepine compounds from appropriate stilbene (B7821643) precursors. researchgate.net Furthermore, palladium-catalyzed methodologies have been established for constructing allylic amines through the vinylation of aminals with alkenes. nih.gov Green chemistry approaches have also been developed, such as the palladium(II)-catalyzed cyclization/addition to form dibenzo[b,d]azepines in an environmentally friendly water-ethanol solvent mixture. rsc.orgrsc.org

Gold Catalysis: Gold catalysts have emerged as effective tools for synthesizing azepine rings. A gold(III)-catalyzed intermolecular [4+3] annulation of propargyl esters and α,β-unsaturated imines provides a convenient route to functionalized azepines. nih.govcapes.gov.br Gold(I) catalysts have also been employed in the reaction of propargyl acetals and aryl azides to produce dihydro-azepine products in a highly diastereoselective manner. researchgate.net These reactions often proceed through the formation of reactive intermediates like α-oxo gold carbenes, showcasing the unique reactivity enabled by gold catalysis. typeset.io

| Catalyst | Reaction Type | Substrates | Product |

| Copper | Formal [5+2] Aza-annulation | N-Fluorosulfonamides, 1,3-Dienes | Alkene-containing Azepanes researchgate.net |

| Palladium | Double Amination-Cyclization | Dihalo-stilbenes, Amines | Dibenzo-azepine derivatives researchgate.net |

| Gold | Intermolecular [4+3] Annulation | Propargyl esters, Imines | Functionalized Azepines nih.govcapes.gov.br |

Use of Organolithium Chemistry for Substitution

Organolithium chemistry offers a powerful method for the synthesis and functionalization of heterocyclic compounds, including azepanes. libretexts.orgyoutube.com These reagents act as strong bases and potent nucleophiles. youtube.comwhiterose.ac.uk A key strategy involves the deprotonation of an α-amino C-H bond in a protected azepane, such as N-Boc-azepane, using a strong base like n-butyllithium (n-BuLi). whiterose.ac.uk This generates a configurationally stable α-amino-organolithium intermediate. whiterose.ac.ukacs.orgacs.org

This lithiated intermediate is highly nucleophilic and can react with a variety of electrophiles, allowing for the stereospecific introduction of substituents at the C-2 position of the azepane ring. whiterose.ac.uk For example, trapping the lithiated species with an alkyl halide, carbonyl compound, or other electrophile introduces a new carbon-carbon bond. This lithiation-substitution sequence is a cornerstone for creating novel and complex substituted azepane scaffolds that would be challenging to access through other means. whiterose.ac.ukacs.orgacs.org

Green Synthetic Protocols for Analogous Azepane Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR would provide a detailed map of the molecule's structure. The protonation of the azepane nitrogen to form the hydrochloride salt significantly influences the chemical shifts of adjacent protons and carbons.

In the ¹H NMR spectrum, the protons on the carbons alpha to the protonated nitrogen (C2' and C6' of the azepane ring, and the N-CH₂ group of the propanol chain) are expected to be deshielded and appear at a lower field compared to the free base, due to the electron-withdrawing effect of the positive charge. The hydroxyl proton (OH) would likely appear as a broad singlet, and its chemical shift could be concentration and solvent-dependent. The protons of the propanol backbone would exhibit predictable splitting patterns (e.g., triplets for the -CH₂-O- and N-CH₂- groups, and a multiplet for the central -CH₂- group).

The ¹³C NMR spectrum would similarly show downfield shifts for the carbons directly bonded to the protonated nitrogen. The carbon bearing the hydroxyl group (C1) would be found at a characteristic chemical shift, and the remaining carbons of the azepane ring would appear in the aliphatic region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This data is predictive and may vary based on solvent and experimental conditions.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| OH | Variable (e.g., 2.0-5.0) | Broad Singlet |

| CH₂-OH (C1-H) | ~3.6 | Triplet |

| CH₂-CH₂-CH₂ (C2-H) | ~1.9 | Multiplet |

| N-CH₂ (C3-H) | ~3.1 | Triplet |

| N⁺-H | Variable (e.g., 9.0-12.0) | Broad Singlet |

| Azepane CH₂ (C2', C6') | ~3.2 | Multiplet |

| Azepane CH₂ (C3', C5') | ~1.8 | Multiplet |

| Azepane CH₂ (C4') | ~1.6 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This data is predictive and may vary based on solvent and experimental conditions.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (CH₂-OH) | ~60 |

| C2 (CH₂-CH₂-CH₂) | ~25 |

| C3 (N-CH₂) | ~55 |

| C2', C6' (Azepane) | ~58 |

| C3', C5' (Azepane) | ~27 |

| C4' (Azepane) | ~26 |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a compound, further confirming its structure. For this compound, soft ionization techniques like Electrospray Ionization (ESI) would be employed to observe the protonated molecule of the free base, [M+H]⁺, where M is the free base. The expected exact mass of the free base (C₉H₁₉NO) is 157.1467 g/mol , so the [M+H]⁺ ion would be observed at m/z 158.1545.

Under fragmentation conditions (e.g., in tandem MS/MS), characteristic fragmentation pathways for amino alcohols would be expected. libretexts.org A common fragmentation is the alpha-cleavage, where the bond adjacent to the nitrogen atom is broken. libretexts.org This could lead to the formation of a stable iminium ion. Another likely fragmentation pathway is the loss of a water molecule (18 Da) from the propanol side chain. youtube.com

Table 3: Predicted Mass Spectrometry Fragmentation for 3-(Azepan-1-yl)propan-1-ol Fragmentation of the [M+H]⁺ ion of the free base is predicted.

| m/z | Predicted Fragment Structure/Loss |

|---|---|

| 158.1545 | [M+H]⁺ (Protonated molecular ion of the free base) |

| 140.1439 | Loss of H₂O |

| 98.1226 | Alpha-cleavage, loss of C₃H₇O, formation of azepane iminium ion |

| 84.0808 | Cleavage of the propanol side chain |

X-ray Crystallography for Precise Molecular Conformation and Intermolecular Interactions

Single-crystal X-ray crystallography offers the most definitive structural information, providing precise bond lengths, bond angles, and details of the three-dimensional arrangement of atoms in the solid state. For this compound, a crystal structure would confirm the protonation site at the azepane nitrogen.

The crystal packing would likely be dominated by hydrogen bonding interactions. The protonated amine (N⁺-H) and the hydroxyl group (O-H) would act as hydrogen bond donors, while the chloride anion (Cl⁻) and the oxygen of the hydroxyl group would serve as hydrogen bond acceptors. These interactions would create a complex three-dimensional network. The conformation of the seven-membered azepane ring, which is known for its flexibility, would also be precisely determined. nih.gov

Table 4: Expected Crystallographic Parameters for this compound This data is hypothetical and based on typical values for similar organic salts.

| Parameter | Expected Value/Feature |

|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric |

| Key Bond Lengths | C-N⁺ (~1.50 Å), C-O (~1.43 Å) |

| Key Intermolecular Interactions | N⁺-H···Cl⁻, O-H···Cl⁻, O-H···O hydrogen bonds |

| Azepane Ring Conformation | Likely a twist-chair or chair conformation |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Structural Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the spectra would be characterized by the vibrations of the hydroxyl, protonated amine, and alkyl groups.

A broad absorption band in the IR spectrum, typically in the range of 3200-3500 cm⁻¹, would be indicative of the O-H stretching vibration, likely involved in hydrogen bonding. The N⁺-H stretching vibrations of the protonated amine would appear as a broad band between 2400 and 3000 cm⁻¹. The C-H stretching vibrations of the alkyl chains would be observed around 2850-3000 cm⁻¹. Other key vibrations would include C-O and C-N stretching in the fingerprint region (below 1500 cm⁻¹). Raman spectroscopy would be complementary, with strong signals often observed for the more symmetric and less polar bonds.

Table 5: Predicted Vibrational Frequencies for this compound This data is predictive and based on characteristic group frequencies.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| O-H stretch (H-bonded) | 3200-3500 | Strong, Broad | Weak |

| N⁺-H stretch | 2400-3000 | Medium, Broad | Weak |

| C-H stretch (alkyl) | 2850-3000 | Strong | Strong |

| CH₂ bend | ~1465 | Medium | Medium |

| C-O stretch | 1050-1150 | Strong | Weak |

| C-N stretch | 1000-1250 | Medium | Medium |

Mechanistic Organic Chemistry of 3 Azepan 1 Yl Propan 1 Ol Hydrochloride and Its Transformations

Reaction Mechanism Studies of Azepane Ring Formation and Ring-Opening Processes

The seven-membered azepane ring is a significant heterocyclic scaffold in medicinal chemistry. nih.gov Its synthesis and cleavage are governed by a variety of mechanistic pathways.

Azepane Ring Formation: The construction of the azepane ring is often achieved through intramolecular cyclization or ring expansion strategies. Common mechanistic approaches include:

Reductive Amination: This is a widely used method that involves the intramolecular reaction of a precursor molecule containing both an amine and a carbonyl group (or a precursor that can be converted to one, like a cyano group). chemistryviews.org The reaction proceeds via the formation of a cyclic iminium ion intermediate, which is then reduced in situ to yield the azepane ring. chemistryviews.orgnih.gov The process is often catalyzed by acids and utilizes reducing agents like sodium borohydride (B1222165) or catalytic hydrogenation. nih.gov

Ring-Closing Metathesis (RCM): This powerful method utilizes a ruthenium catalyst to form a cyclic alkene from a linear diene precursor containing a nitrogen atom. Subsequent hydrogenation of the double bond affords the saturated azepane ring. nih.gov

Intramolecular Nucleophilic Substitution: This pathway can involve the ring opening of an epoxide by a tethered amine. nih.gov The amine nitrogen acts as a nucleophile, attacking one of the electrophilic carbons of the epoxide ring, leading to the formation of a hydroxyl-substituted azepane.

Ring Expansion: A notable example is the Beckmann rearrangement, which converts a cyclic oxime, such as cyclohexanone (B45756) oxime, into a lactam (a cyclic amide) like caprolactam. wikipedia.orgbyjus.com The reaction is acid-catalyzed and involves the migration of the group anti-periplanar to the oxime's hydroxyl group, leading to the insertion of the nitrogen atom into the ring. wikipedia.orgmasterorganicchemistry.com Subsequent reduction of the lactam yields the azepane. Another approach involves the expansion of a piperidine (B6355638) ring to an azepane derivative, which can proceed with high stereoselectivity and regioselectivity. rsc.org

Azepane Ring-Opening Processes: While azepanes are generally stable, their ring can be opened under specific conditions. The mechanisms for ring-opening are often the reverse of the formation reactions or involve cleavage of C-N bonds. For instance, derivatives of ε-caprolactam can undergo isomerization and subsequent polymerization through condensation reactions involving the terminal amino group, which implies a ring-opening mechanism. researchgate.net Catalytic methods can also facilitate depolymerization (ring-opening) of nylon-6, a polyamide derived from caprolactam, via intrachain "unzipping" mechanisms. researchgate.net

Reactivity Profiles of the Terminal Hydroxyl Group and Tertiary Amine Moiety

The 3-(Azepan-1-yl)propan-1-ol hydrochloride molecule possesses two key functional groups: a primary alcohol (terminal hydroxyl group) and a tertiary amine (the azepane nitrogen). Their reactivity is distinct and can be selectively targeted under appropriate conditions.

Terminal Hydroxyl Group: The hydroxyl (-OH) group is a versatile functional group, though it is generally less nucleophilic than an amine. nih.gov Its primary reactions include:

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using various oxidizing agents.

Esterification: It can react with carboxylic acids or their derivatives (like acyl chlorides) to form esters. wikipedia.org

Etherification: Conversion to an ether can be achieved, for example, through a Williamson ether synthesis.

The presence of the nearby protonated tertiary amine in the hydrochloride salt can influence the hydroxyl group's reactivity, potentially through electronic effects or by acting as an intramolecular catalyst in certain reactions.

Tertiary Amine Moiety: The tertiary amine in the azepane ring is a nucleophilic and basic center. ncert.nic.inlibretexts.org Its reactivity is centered on the lone pair of electrons on the nitrogen atom.

Basicity and Salt Formation: As a Lewis base, it readily reacts with acids like HCl to form a stable ammonium (B1175870) salt, which is the case in the title compound. ncert.nic.in

Nucleophilicity: The free amine can act as a nucleophile, for instance, in alkylation reactions to form a quaternary ammonium salt. wikipedia.org

Oxidation: The nitrogen can be oxidized to form an N-oxide. This transformation is key in certain synthetic strategies, as N-oxides can be used to generate iminium ions for further functionalization. acs.org

In the hydrochloride salt form, the nitrogen's lone pair is engaged in a bond with a proton, which significantly diminishes its nucleophilicity and basicity, thereby protecting it from reactions like oxidation. reddit.com

Investigation of Protonation States and Hydrochloride Salt Stability

The formation of a hydrochloride salt is a common strategy to improve the stability and handling of amine-containing compounds. In this compound, the tertiary amine of the azepane ring is protonated.

Protonation State: The nitrogen atom in the azepane ring possesses a lone pair of electrons, making it a Lewis base that readily accepts a proton from hydrochloric acid. ncert.nic.in The resulting trialkylammonium ion is the stable form of the amine in an acidic medium. The basicity of the amine can be quantified by the pKa of its conjugate acid. For comparison, the pKa of protonated triethylamine (B128534) is 10.75. wikipedia.org This value indicates that triethylamine, and likely the azepane nitrogen in the subject molecule, is a relatively strong base and will be predominantly protonated in the presence of a strong acid like HCl.

Hydrochloride Salt Stability: Amine hydrochloride salts are generally more stable than their corresponding free base forms for several reasons:

Resistance to Oxidation: The protonation of the nitrogen atom sequesters its lone pair of electrons, preventing it from participating in oxidative degradation pathways. reddit.com Free amines can be susceptible to air oxidation.

Physical Properties: Salts are crystalline solids with higher melting points and are typically less volatile than the free amine base. wikipedia.org This contributes to better physical stability and ease of handling.

Rearrangement Reactions Involving the Propanol (B110389) and Azepane Scaffolds

Rearrangement reactions are a class of organic reactions where the carbon skeleton or functional groups of a molecule are reorganized. wiley-vch.de Several such rearrangements are relevant to the synthesis and transformation of azepane and propanol structures.

Rearrangements of the Azepane Scaffold:

Beckmann Rearrangement: This is a classic and industrially significant reaction for synthesizing lactams, which are precursors to cyclic amines like azepane. wikipedia.org The reaction involves the acid-catalyzed rearrangement of an oxime. masterorganicchemistry.com For example, cyclohexanone oxime rearranges to form ε-caprolactam, the monomer for Nylon 6. wikipedia.org The mechanism involves the migration of the alkyl group that is anti to the hydroxyl group on the oxime nitrogen. wikipedia.orgmasterorganicchemistry.com

Schmidt Reaction: This reaction is similar to the Curtius rearrangement and can be used to convert a ketone directly to an amide using hydrazoic acid (HN₃) under acidic conditions. A cyclic ketone can thus be converted to a lactam, expanding the ring by inserting a nitrogen atom. libretexts.org

Rearrangements of the Propanol Scaffold: While the propanol side chain itself is relatively simple, it can participate in rearrangements if a reactive intermediate, such as a carbocation, is formed.

Pinacol-type Rearrangement: If the propanol chain were part of a 1,2-diol system, it could undergo an acid-catalyzed pinacol (B44631) rearrangement to form a ketone. libretexts.org

Hydride Shifts: Dehydration of the alcohol under strong acidic conditions would lead to a primary carbocation, which is unstable and would likely rearrange via a 1,2-hydride shift to a more stable secondary carbocation before elimination occurs to form an alkene.

Stereochemical Control and Regioselectivity in Synthetic Pathways

Controlling the stereochemistry (the 3D arrangement of atoms) and regioselectivity (the site of a reaction) is crucial in the synthesis of complex functionalized azepanes. nih.gov

Stereochemical Control: Achieving a specific stereochemical outcome often relies on the use of chiral starting materials or stereoselective reactions.

Substrate-Controlled Diastereoselectivity: In reactions like the hydroboration of substituted tetrahydroazepines, the existing stereocenters on the ring can direct the incoming reagent to one face of the molecule, leading to a high degree of diastereoselectivity in the formation of azepanols. nih.govmdpi.com

Reagent-Controlled Stereoselectivity: The use of specific catalysts can impart high levels of stereocontrol. For instance, an osmium-catalyzed tethered aminohydroxylation reaction has been shown to form a new C-N bond with complete stereocontrol. nih.govacs.org Ring expansion of piperidine derivatives can also proceed with what is described as "exclusive stereoselectivity." rsc.org

Regioselectivity: Regioselectivity determines which of several possible positions on a molecule will react.

Catalyst and Reagent Influence: The choice of catalyst can influence the regioselectivity of a reaction. In the hydroboration of tetrahydroazepines, the use of a rhodium catalyst was found to moderately improve regioselectivity. mdpi.com

Iminium Ion Formation: The functionalization of cyclic amines can proceed via the formation of an iminium ion. The regioselectivity of this process (i.e., whether the double bond forms within the ring, endo, or involving an N-substituent, exo) is critical. For N-alkyl piperidines, there is a high selectivity for the formation of the endo-cyclic iminium ion. However, for N-benzyl azepane, little endo:exo selectivity was observed during iminium ion formation, indicating a challenge in controlling regioselectivity for this specific ring system. acs.org

Computational Chemistry and Molecular Modeling Studies of 3 Azepan 1 Yl Propan 1 Ol Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and predicting the reactivity of molecules. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule.

Table 1: Predicted Geometric Parameters from DFT Calculations for a Protonated Azepane Scaffold

| Parameter | Predicted Value Range |

|---|---|

| C-N Bond Length (Å) | 1.48 - 1.50 |

| C-C Bond Length (Å) | 1.53 - 1.55 |

| C-N-C Bond Angle (°) | 112 - 115 |

Note: These are generalized values based on computational studies of similar protonated N-alkylated azepane structures. Specific values for 3-(Azepan-1-yl)propan-1-ol hydrochloride would require dedicated calculations.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. For amino alcohols, the HOMO is often localized around the nitrogen and oxygen atoms, suggesting these are likely sites for electrophilic attack. The LUMO distribution would indicate probable sites for nucleophilic attack.

DFT can also be used to map reaction pathways by calculating the energies of reactants, transition states, and products. This allows for the prediction of reaction mechanisms and the determination of activation energies, providing insight into the kinetics of potential chemical transformations involving the hydroxyl or the azepane functional groups.

Conformational Analysis and Molecular Dynamics Simulations of the Azepane Ring and Side Chain

The azepane ring is known for its significant conformational flexibility. Molecular dynamics (MD) simulations can provide a dynamic picture of this flexibility, showing how the ring and the propanol (B110389) side chain move and interact with their environment over time. These simulations can reveal the most populated conformations and the energy barriers between them. The conformational behavior of N-substituted azepanes is influenced by the steric bulk of the substituent on the nitrogen atom. In the case of this compound, the flexible propanol side chain can fold back to interact with the azepane ring, potentially influencing its preferred conformation.

MD simulations in a solvent, such as water, would be particularly insightful, as they can model the interactions between the molecule and its environment, including the chloride counter-ion and surrounding water molecules. These simulations can highlight the role of hydrogen bonding involving the hydroxyl group and the protonated amine in stabilizing certain conformations.

Theoretical Studies on Ligand-Target Interactions and Binding Modalities

To understand the potential biological activity of this compound, it is essential to study its interactions with biological targets, such as proteins and receptors. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity.

For a molecule like this compound, the key interacting groups would be the protonated tertiary amine, which can form strong ionic and hydrogen bonds, and the hydroxyl group, which can act as both a hydrogen bond donor and acceptor. The flexible azepane ring and propyl chain can adopt conformations that fit favorably into a binding pocket. Computational studies on similar amino alcohol ligands have shown that the alcohol's hydroxyl group often forms hydrogen bonds with specific amino acid residues in the binding site.

Table 2: Potential Ligand-Target Interactions for this compound

| Functional Group | Potential Interaction Type | Potential Target Residues |

|---|---|---|

| Protonated Azepane Nitrogen | Ionic Interaction, Hydrogen Bond | Aspartic Acid, Glutamic Acid |

| Propanol Hydroxyl Group | Hydrogen Bond Donor/Acceptor | Serine, Threonine, Asparagine, Glutamine |

Structure-Activity Relationship (SAR) Investigations through Computational Approaches

Computational methods are pivotal in elucidating Structure-Activity Relationships (SAR), which correlate a molecule's chemical structure with its biological activity. By systematically modifying the structure of this compound in silico and calculating relevant properties, researchers can predict how these changes might affect its activity.

For instance, quantitative structure-activity relationship (QSAR) models can be developed by correlating calculated molecular descriptors (e.g., molecular weight, logP, polar surface area, electronic properties) of a series of related compounds with their experimentally determined biological activities. While specific SAR studies on this compound are not widely published, computational approaches could explore modifications such as:

Altering the length of the alkyl chain connecting the azepane ring and the hydroxyl group.

Introducing substituents on the azepane ring.

Replacing the azepane ring with other cyclic amines.

These computational SAR studies can guide the synthesis of new derivatives with potentially improved activity, selectivity, or pharmacokinetic properties.

Advanced Methodologies in Azepane and Propanol Derivative Research

Development of Novel Catalysts and Reagents for Azepane and Propanol (B110389) Chemistry

The synthesis of complex heterocyclic structures such as azepanes has been significantly advanced by the development of novel catalytic systems that offer improved efficiency, selectivity, and functional group tolerance. Traditional methods for constructing seven-membered azacycles have often been hindered by slow cyclization kinetics. nih.gov Modern organometallic catalysis provides powerful solutions to this challenge.

One notable advancement is the use of copper(I) catalysts in tandem amination/cyclization reactions. Researchers have developed an efficient method for preparing trifluoromethyl-substituted azepine derivatives using a Cu(I)-catalyzed reaction of functionalized allenynes with various amines. nih.govresearchgate.net This process proceeds smoothly under relatively mild conditions, furnishing the desired azepine carboxylates in moderate to good yields. nih.gov The optimal catalyst for this transformation was identified as a cationic Cu(I) complex, Cu(MeCN)₄PF₆. nih.gov

Osmium catalysis has also emerged as a powerful tool for the stereoselective synthesis of highly functionalized azepanes. A novel approach to pentahydroxyazepane iminosugars relies on a key osmium-catalyzed tethered aminohydroxylation (TA) reaction. nih.govacs.org This strategy utilizes catalytic K₂OsO₂(OH)₄ to form a new C–N bond with excellent regio- and stereocontrol, leading to the desired azepane precursor in high yield (98%). nih.gov

Furthermore, the influence of Lewis acid catalysts on reaction outcomes has been demonstrated in the silyl-aza-Prins cyclization for synthesizing azepane derivatives. The choice of catalyst dictates the final product; for instance, using Indium(III) chloride (InCl₃) selectively yields trans-azepanes in high yields and diastereoselectivities. acs.orgresearchgate.net In contrast, employing Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) leads to the formation of tetrahydropyran (B127337) derivatives instead. acs.org This highlights the critical role of the catalyst in directing the reaction pathway.

In addition to metal catalysts, the development of novel reagents has expanded the toolkit for functionalizing heterocyclic compounds. Polyfunctional organomagnesium and organozinc reagents, often prepared in the presence of lithium chloride to enhance reactivity, allow for the introduction of various functional groups onto heterocyclic scaffolds under mild conditions. beilstein-journals.orgnih.gov N-halo reagents, such as N-halosuccinimides, are also increasingly used to trigger cyclization reactions via electrophilic or radical pathways to construct and functionalize N-heterocycles. researchgate.net

| Catalyst System | Reaction Type | Key Features | Example Product | Yield |

|---|---|---|---|---|

| Cu(MeCN)₄PF₆ | Tandem Amination/Cyclization | Efficient synthesis of CF₃-containing azepines from allenynes. nih.gov | CF₃-azepine-2-carboxylates | Moderate to Good nih.gov |

| K₂OsO₂(OH)₄ | Tethered Aminohydroxylation | High stereoselectivity for synthesizing polyhydroxylated azepanes. nih.gov | Pentahydroxyazepane Precursor | 98% nih.gov |

| InCl₃ | Silyl-aza-Prins Cyclization | High diastereoselectivity for trans-2,7-disubstituted azepanes. researchgate.net | trans-Azepanes | High acs.org |

Strategies for Incorporating 3-(Azepan-1-yl)propan-1-ol and its Analogs into Diverse Molecular Architectures

The 3-(azepan-1-yl)propan-1-ol scaffold serves as a valuable building block in medicinal chemistry, and various strategies have been developed to incorporate it and its analogs into larger, more complex molecules. These methods range from direct alkylation to more sophisticated multi-step sequences and late-stage functionalization.

A primary strategy involves nucleophilic substitution, where the azepane nitrogen acts as a nucleophile. The direct synthesis of 3-(azepan-1-yl)propan-1-ol can be achieved by reacting azepane (hexahydro-1H-azepine) with an electrophile like 3-chloro-1-propanol. This fundamental reaction can be adapted to incorporate the azepanyl-propanol moiety into more complex structures by using bespoke electrophiles. Another common approach is reductive amination, where azepane is reacted with an aldehyde, such as 3-hydroxypropanal (B37111), to form an intermediate that is subsequently reduced to create the final amino alcohol structure.

A more advanced approach is the use of amino alcohol derivatives as key intermediates in the synthesis of pharmaceutically active compounds. For instance, optically active 3-amino-1-propanol derivatives, which are close analogs of the title compound, are crucial intermediates in the synthesis of (S)-Duloxetine. google.com In this process, the amino alcohol is coupled with 1-fluoronaphthalene (B124137) in a solvent like dimethyl sulfoxide (B87167) (DMSO) to construct the final drug architecture. google.com This demonstrates how the propanol framework can be a linchpin in connecting different molecular fragments.

Late-stage functionalization offers another powerful strategy for diversification. While direct functionalization of the 3-(azepan-1-yl)propan-1-ol backbone can be challenging, methods developed for related N-alkyl heterocycles can be applied. For example, techniques for the selective α-functionalization of N-alkyl piperidines, which proceed through the formation of iminium ions, could be adapted for the azepane ring. acs.org This would allow for the introduction of diverse substituents at a late stage of the synthesis, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies. acs.org

| Strategy | Reactants | Resulting Architecture | Key Application |

|---|---|---|---|

| Nucleophilic Substitution | Azepane analog + Aryl halide (e.g., 1-Fluoronaphthalene) | N-Aryl azepane derivative | Synthesis of complex drug molecules like Duloxetine. google.com |

| Reductive Amination | Azepane + Functionalized aldehyde | Complex amino alcohol | Building block synthesis. |

| Late-Stage C-H Functionalization | N-Alkyl Azepane + Oxidant/Reagent | α-Functionalized azepane | Rapid diversification of a core scaffold for SAR studies. acs.org |

| Olefin Cross-Metathesis | α-Allyl-β-oxoester + Acrylonitrile (B1666552) | Annulated (fused-ring) azepane scaffold | Creation of rigid, conformationally constrained architectures. researchgate.net |

Exploration of Bioisosteric Replacements within the Azepane-Propanol Framework

Bioisosterism is a fundamental strategy in drug design where a part of a molecule is replaced by another chemical group with similar physical or chemical properties to produce broadly similar biological effects. wikipedia.org This approach is used to modulate a compound's potency, selectivity, metabolic stability, and pharmacokinetic properties. nih.gov For the 3-(azepan-1-yl)propan-1-ol framework, bioisosteric modifications can be considered for both the azepane ring and the propanol linker.

Azepane Ring Bioisosteres: The seven-membered azepane ring can be replaced with various other cyclic structures to alter properties like conformational flexibility and lipophilicity.

Ring Homologs: Replacing azepane with smaller (e.g., piperidine (B6355638), pyrrolidine) or larger rings can fine-tune the spatial relationship between the nitrogen atom and the rest of the molecule.

Spirocyclic Scaffolds: A more sophisticated replacement involves using spirocyclic amines, such as 1-azaspiro[3.3]heptane, which has been validated as a bioisostere of piperidine. enamine.net Such rigid scaffolds can improve metabolic stability and solubility by increasing the fraction of sp³ carbons. tcichemicals.com

Heteroatom-Substituted Rings: Introducing other heteroatoms into the ring, for example, to form 1,4-oxazepane, can modify polarity and hydrogen bonding capabilities. researchgate.net

Propanol Linker Bioisosteres: The propanol linker and its terminal hydroxyl group are also key targets for bioisosteric replacement.

Classical Replacements for the Hydroxyl Group: The -OH group can be substituted with other monovalent groups like an amino group (-NH₂) or a thiol group (-SH), which have different hydrogen bonding and electronic properties. u-tokyo.ac.jp

Linker Replacement: The flexible three-carbon chain can be replaced with more rigid structures to lock the molecule into a specific conformation. Heterocyclic rings, such as oxadiazoles (B1248032) or triazoles, can serve as metabolically stable linkers that maintain the necessary distance and vector between the azepane nitrogen and a target interaction point. drughunter.com

| Original Fragment | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| Azepane Ring | Piperidine or Pyrrolidine | Modify ring size and conformational flexibility. |

| Azepane Ring | 1-Azaspiro[3.3]heptane | Increase rigidity, improve metabolic stability and solubility. enamine.net |

| Azepane Ring | 1,4-Oxazepane | Modulate polarity and hydrogen bonding potential. researchgate.net |

| Hydroxyl Group (-OH) | Amino (-NH₂) or Thiol (-SH) | Alter hydrogen bonding capacity and acidity/basicity. u-tokyo.ac.jp |

| Propanol Linker | Oxadiazole or Triazole Ring | Increase metabolic stability and introduce conformational rigidity. drughunter.com |

Application of High-Throughput Experimentation and Automation in Compound Synthesis and Screening

Modern drug discovery relies heavily on high-throughput experimentation and automation to accelerate the identification and optimization of lead compounds. opentrons.com These technologies enable the rapid synthesis and evaluation of vast libraries of molecules, significantly reducing the time and cost associated with traditional research methods. researchgate.net

Automated Synthesis and Library Generation: The creation of large, diverse chemical libraries is a prerequisite for successful high-throughput screening (HTS). Automated synthesis platforms, utilizing robotic liquid handlers and parallel reactors, allow for the efficient production of thousands of distinct compounds. danaher.com Methodologies particularly suited for automation include:

Parallel Synthesis: This involves performing multiple, discrete reactions simultaneously in a spatially separated format (e.g., a 96-well plate), where each well contains a different combination of building blocks.

Multi-component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. nih.gov This approach is ideal for rapidly generating molecular complexity and is well-suited for creating libraries of analogs based on the 3-(azepan-1-yl)propan-1-ol scaffold.

High-Throughput and High-Content Screening: Once a compound library is synthesized, it is subjected to automated screening to identify molecules with desired biological activity.

High-Throughput Screening (HTS): This involves testing thousands to millions of compounds against a specific biological target in a miniaturized and automated fashion. opentrons.com The workflow typically includes automated compound preparation and plating, incubation with reagents or cells, and data acquisition using robotic plate readers. danaher.com Assays can be biochemical (measuring enzyme inhibition, for example) or cell-based (measuring a cellular response like viability). opentrons.com

High-Content Screening (HCS): HCS is an advanced form of screening that uses automated microscopy and image analysis to measure multiple parameters within intact cells. nih.gov This provides a more detailed, phenotypic profile of a compound's effect, such as changes in nuclear structure, protein localization, or other cellular features. nih.gov This method is powerful for identifying compounds that work through novel mechanisms of action.

The vast amount of data generated from these experiments necessitates sophisticated software for analysis and interpretation, often incorporating artificial intelligence and machine learning to identify promising hits and guide the next round of synthesis and testing. nih.gov

| Stage | Description | Key Technologies |

|---|---|---|

| 1. Library Preparation | Creation of stock solutions from a compound library and plating into microtiter plates. | Automated liquid handlers (e.g., acoustic or tip-based). danaher.com |

| 2. Assay Execution | Incubation of compounds with biological targets (e.g., proteins, cells). | Robotic arms, incubators, reagent dispensers. danaher.com |

| 3. Data Acquisition | Measurement of the assay signal (e.g., fluorescence, luminescence, absorbance). | Automated plate readers, high-content imagers, flow cytometers. opentrons.com |

| 4. Data Analysis | Processing of raw data to identify "hits" that meet predefined activity criteria. | Specialized screening software, statistical analysis tools, AI platforms. nih.gov |

| 5. Hit Confirmation | Re-testing of initial hits and performing dose-response experiments to confirm activity. | Automated liquid handlers and data analysis software. danaher.com |

Future Perspectives in 3 Azepan 1 Yl Propan 1 Ol Hydrochloride Research

Emerging Synthetic Strategies for Enhanced Structural Complexity and Diversity

While classical methods for the synthesis of azepane-containing amino alcohols are established, future research will focus on novel strategies that provide greater control over stereochemistry and allow for the introduction of diverse functional groups. The development of new effective strategies for the selective preparation of azepane derivatives with unique substitution patterns is of great interest. researchgate.net The goal is to move beyond simple analogs and create a library of structurally complex molecules for comprehensive screening.

Key emerging strategies include:

Tandem and Cascade Reactions: Methodologies like the tandem aza-Prins protocol are being developed for the direct synthesis of medium-sized nitrogen heterocycles like the azepane ring. researchgate.net Another novel approach involves a formal 1,3-migration of hydroxy groups initiated by an α-imino rhodium carbene, which then undergoes selective annulation to efficiently afford azepane derivatives. acs.orgbohrium.com

Ring Expansion Strategies: The stereoselective and regioselective expansion of smaller, more readily available rings, such as piperidines, presents a powerful method for preparing diastereomerically pure azepane derivatives in excellent yields. rsc.org

Advanced Catalysis: The use of novel catalytic systems, such as osmium-catalyzed tethered aminohydroxylation, enables the formation of new C–N bonds with exceptional regio- and stereocontrol, which is crucial for synthesizing heavily hydroxylated azepane derivatives. acs.org

De Novo Synthesis from Feedstocks: A significant shift is occurring away from traditional cross-coupling methods, which rely on functionalized precursors, toward de novo approaches that build heterocyclic systems from readily available feedstock chemicals. digitellinc.com This streamlines the synthesis process and can reduce costs for large-scale production. digitellinc.com

| Strategy | Description | Key Advantage | Reference |

|---|---|---|---|

| Tandem Aza-Prins Cyclization | A cascade reaction protocol for the direct synthesis of medium-sized nitrogen heterocycles. | Direct construction of the azepane ring system. | researchgate.net |

| Migration-Annulation Protocol | Utilizes an α-imino rhodium carbene to initiate a 1,3-migration followed by selective ring formation. | Time-saving procedure with good functional group tolerance. | acs.orgbohrium.com |

| Piperidine (B6355638) Ring Expansion | Stereoselective expansion of a six-membered ring into a seven-membered azepane ring. | High stereoselectivity and excellent yield. | rsc.org |

| Tethered Aminohydroxylation | An osmium-catalyzed reaction to form a C-N bond with precise control over stereochemistry. | Complete regio- and stereocontrol. | acs.org |

Integration of Advanced Computational Methods for De Novo Design and Optimization

Computational chemistry is transitioning from a supportive role to a predictive and primary discovery tool. For compounds like 3-(Azepan-1-yl)propan-1-ol hydrochloride, in silico methods will accelerate the discovery of new derivatives with tailored properties.

Future computational approaches will involve:

Generative AI and Machine Learning: De novo drug design is increasingly employing artificial intelligence, including deep reinforcement learning, to generate novel molecular structures from atomic building blocks. mdpi.comethz.ch These algorithms can explore vast chemical space to suggest innovative azepane-based scaffolds that traditional methods might overlook. ethz.ch

Quantum Chemistry and Reactivity Prediction: High-level electronic structure calculations and density functional theory (DFT) are being used to perform holistic conformational analyses of the azepane ring. nih.gov Such studies can predict the most stable conformations, explore reactivity, and understand intramolecular interactions, which is crucial for designing molecules that fit specific biological targets. nih.gov

Physics-Based Binding Energy Assessment: In recent studies on azepane-containing derivatives, AI-driven molecule generation has been coupled with physics-based models like AlChemistry to assess binding free energy, allowing researchers to prioritize the most promising candidates for synthesis. researchgate.net This integration of AI and physics-based simulation represents a powerful tool for optimizing ligand-target interactions. researchgate.net

Development of Sustainable and Atom-Economical Synthetic Protocols

The chemical industry is under increasing pressure to adopt greener and more sustainable manufacturing processes. Future research on the synthesis of this compound and related amino alcohols will prioritize methods that minimize waste, reduce energy consumption, and avoid hazardous reagents.

Key areas of development include:

Earth-Abundant Metal Catalysis: A major focus is replacing precious metal catalysts (e.g., ruthenium, rhodium) with catalysts based on earth-abundant and less toxic metals like nickel and iron. acs.orgacs.org Highly efficient nickel-catalyzed systems have been developed for the synthesis of β-amino alcohols. acs.orgacs.org

"Borrowing Hydrogen" and Acceptorless Dehydrogenation: These strategies are gaining significant attention for their high atom economy. acs.orgacs.org In these reactions, alcohols are used as alkylating agents, and the only byproduct generated is water, representing a significant advancement over traditional methods that produce substantial waste. acs.orgacs.org

Alternative Solvents and Energy Sources: Research is exploring the use of water as a solvent and visible-light photocatalysis for key synthetic steps, such as the decarboxylative coupling of amino acids to carbonyl compounds to form 1,2-amino alcohols. rsc.org These methods operate under mild, room-temperature conditions, reducing energy inputs and environmental impact. rsc.org

Recoverable Reagents: Protocols are being designed where key reagents can be recovered and reused. For instance, methods have been developed for synthesizing N-aryl amino alcohols where the picolinic acid used in the process can be recovered after the reaction. rsc.orgnih.gov

| Approach | Principle | Key Sustainability Benefit | Reference |

|---|---|---|---|

| Earth-Abundant Metal Catalysis | Utilizing catalysts based on common metals like Nickel (Ni) instead of precious metals. | Reduces cost and reliance on rare resources. | acs.orgacs.org |

| Borrowing Hydrogen (BH) Strategy | A tandem process where an alcohol is temporarily oxidized to an aldehyde, which then reacts, and the intermediate is hydrogenated by the "borrowed" hydrogen. | High atom economy; water is the sole byproduct. | acs.orgacs.org |

| Visible-Light Photocatalysis | Using light as an energy source to drive chemical reactions in environmentally benign solvents like water. | Mild reaction conditions and reduced energy consumption. | rsc.org |

| Reagent Recovery | Designing reaction pathways that allow for the simple recovery and reuse of reagents. | Minimizes chemical waste and improves cost-effectiveness. | nih.gov |

Systematic Exploration of Structure-Function Relationships at the Molecular Level

Understanding precisely how the molecular structure of this compound relates to its chemical properties and biological activity is the ultimate goal of this research. Azepane-based compounds are known to possess a high degree of structural diversity and a wide range of pharmacological properties. nih.govresearchgate.net Future work will involve a more systematic and granular exploration of these relationships.

This will be achieved by:

High-Throughput Synthesis and Screening: Combining the advanced synthetic strategies mentioned in section 7.1 with automated screening will allow researchers to rapidly evaluate large libraries of azepane derivatives. This will help identify key structural motifs responsible for specific activities.

Detailed Biophysical and Structural Studies: For derivatives that show promise, techniques like X-ray crystallography and cryo-electron microscopy will be used to determine their three-dimensional structure when bound to biological targets. This provides a precise, atomic-level understanding of the interactions driving their function.

Computational SAR Mapping: Computational models will be used to map the structure-activity relationship (SAR) landscape. nih.gov By analyzing how small, targeted modifications—such as changing substituent positions on the azepane ring or altering the length of the propanol (B110389) chain—affect activity, predictive models can be built to guide the design of next-generation compounds with improved potency and selectivity. nih.govdntb.gov.ua Recent work on azepane-containing derivatives as PTPN2/PTPN1 inhibitors highlights the success of such structure-activity optimization campaigns. researchgate.net

By integrating these future perspectives, research on this compound will evolve into a sophisticated, multidisciplinary effort, paving the way for the discovery of novel molecules with significant potential across various scientific and therapeutic fields.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(Azepan-1-yl)propan-1-ol hydrochloride?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between azepane and 3-chloropropan-1-ol, followed by HCl treatment for salt formation. Key parameters include:

- Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency by stabilizing intermediates .

- Temperature Control : Maintain 0–5°C during HCl addition to prevent side reactions (e.g., oxidation of the azepane ring) .

- Purification : Recrystallization from ethanol/water mixtures (70:30 v/v) yields >95% purity. Monitor via TLC (Rf = 0.3 in ethyl acetate/hexane, 1:1) .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Store at 25°C, 40°C, and 60°C for 4 weeks. Analyze degradation via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient). Hydrolytic degradation is minimal below 40°C .

- Light Sensitivity : Expose to UV (254 nm) for 48 hours. Use amber vials to prevent photolytic decomposition .

Q. What are the recommended analytical techniques for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR : ¹H NMR (D2O) should show δ 1.5–1.7 ppm (azepane ring protons) and δ 3.4–3.6 ppm (-CH2-OH). ¹³C NMR confirms the absence of unreacted chloropropanol .

- Mass Spectrometry : ESI-MS (positive mode) should exhibit [M+H]⁺ at m/z 204.2 (calculated for C10H22ClNO) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time). For example, conflicting IC50 values in kinase inhibition assays may arise from varying ATP concentrations .

- Meta-Analysis : Compare data across >3 independent studies. Use statistical tools (e.g., ANOVA) to identify outliers .

Q. What mechanistic insights explain the reactivity of the azepane ring in protic vs. aprotic environments?

- Methodological Answer :

- Kinetic Studies : Monitor ring-opening reactions via in situ IR spectroscopy. In protic solvents (e.g., water), the azepane ring undergoes acid-catalyzed hydrolysis to form linear amines. Aprotic solvents (e.g., THF) stabilize the ring structure .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict transition states for ring-opening, highlighting steric hindrance from the propanol chain .

Q. How can advanced spectroscopic techniques clarify stereochemical ambiguities in derivatives of this compound?

- Methodological Answer :